ethyl 4-(2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate
Description
Ethyl 4-(2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound synthesized for potential applications in medicinal chemistry and biological research. It belongs to the class of pyrazolo[3,4-d]pyridazine derivatives, known for their diverse biological activities.
Properties
IUPAC Name |
ethyl 4-[2-[1-(4-methylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O3S/c1-5-33-24(32)29-12-10-28(11-13-29)20(31)15-34-23-22-19(21(16(2)3)26-27-23)14-25-30(22)18-8-6-17(4)7-9-18/h6-9,14,16H,5,10-13,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESBHWCFGDZNDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C3=C2N(N=C3)C4=CC=C(C=C4)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The synthesis typically begins with the preparation of 4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine, followed by thioacetylation.
Thioacetylation: : The next step involves the reaction of the pyrazolo[3,4-d]pyridazine derivative with thioacetic acid to form the thioester.
Piperazine Coupling: : This intermediate is then reacted with ethyl 4-piperazine-1-carboxylate under controlled conditions to yield the final product.
Industrial Production Methods
Scalability: : For large-scale production, the synthetic route might be optimized for efficiency, yield, and cost-effectiveness. The use of automated synthesis techniques and high-throughput screening can significantly enhance production capabilities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur and pyrazolo[3,4-d]pyridazine moieties.
Reduction: : Reduction reactions may target the carbonyl and pyrazolo[3,4-d]pyridazine rings.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, especially involving the piperazine and pyrazolo[3,4-d]pyridazine rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogenating agents, sulfonating agents.
Major Products
Oxidation and reduction reactions produce various oxidized or reduced forms of the compound, potentially altering its biological activity.
Scientific Research Applications
Biological Activities
Research has indicated that ethyl 4-(2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate exhibits several promising biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific enzymes involved in metabolic pathways. For instance, derivatives of similar compounds have shown significant apoptotic effects on various cancer cell lines, indicating potential for development as anticancer agents .
- Anti-inflammatory Effects : Compounds with similar structural features have been tested for anti-inflammatory properties, demonstrating efficacy in reducing inflammation in vivo .
- Enzyme Inhibition : The compound may serve as an inhibitor for key enzymes linked to disease processes, which could lead to therapeutic applications in treating metabolic disorders or cancers .
Research Case Studies
Several case studies have documented the effectiveness of compounds related to this compound:
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its mechanism of action involves:
Binding to Enzymes: : Inhibiting enzyme activity, leading to altered metabolic pathways.
Receptor Interaction: : Modulating receptor activity, affecting signal transduction and cellular responses.
Pathway Involvement: : Involvement in pathways related to inflammation, cell cycle regulation, and apoptosis.
Comparison with Similar Compounds
List of Similar Compounds
**4-(2-(4-Isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine
Ethyl 4-(2-((4-Methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate
4-(2-(4-Methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine
This unique compound's diverse reactivity and potential applications make it an exciting subject for ongoing scientific research. Want to know more specifics about any section?
Biological Activity
Ethyl 4-(2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate (CAS Number: 1207029-69-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anti-tubercular, anti-cancer, and antimicrobial activities, based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 482.6 g/mol. Its structure features a pyrazolo[3,4-d]pyridazin core that is linked to a piperazine moiety, which is known for enhancing biological activity through various mechanisms.
Anti-Tubercular Activity
Recent studies have highlighted the potential of pyrazolo derivatives in combating tuberculosis (TB). In a study evaluating various pyrazole derivatives, compounds similar to this compound exhibited significant inhibitory effects against Mycobacterium tuberculosis H37Ra. The most active compounds showed IC50 values ranging from 1.35 to 2.18 μM and IC90 values from 3.73 to 4.00 μM, indicating promising anti-tubercular properties .
Anti-Cancer Activity
Pyrazole derivatives are recognized for their anticancer potential. In vitro studies have demonstrated that certain pyrazolo compounds can inhibit the growth of various cancer cell lines. For instance, compounds related to this compound were tested against breast cancer cell lines MCF-7 and MDA-MB-231. Results indicated that these compounds not only inhibited cell proliferation but also enhanced the efficacy of doxorubicin through a synergistic effect .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been extensively studied. Compounds similar to this compound were shown to exhibit significant antifungal activity against pathogens like Alternaria porri and Rhizoctonia solani, with some derivatives achieving EC50 values as low as 0.37 μg/mL . This suggests that such compounds could be developed into effective antifungal agents.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the piperazine ring has been associated with improved solubility and bioavailability, while modifications on the pyrazole ring can enhance selectivity and potency against specific targets.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Q & A
What are the key synthetic steps and reaction conditions for ethyl 4-(2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate?
Basic Research Question
The synthesis typically involves:
Core Heterocycle Formation : Condensation of substituted pyrazolo[3,4-d]pyridazine precursors with thioacetyl intermediates.
Piperazine Coupling : Reaction of the thioacetyl group with a piperazine derivative under basic conditions (e.g., K₂CO₃ in DMF).
Esterification : Introduction of the ethyl carboxylate group via nucleophilic substitution.
Critical Conditions :
- Temperature control (60–80°C for condensation steps).
- Solvent selection (DMF or ethanol for solubility and reactivity).
- Purification via column chromatography to isolate intermediates .
Which analytical techniques are essential for characterizing this compound and validating its purity?
Basic Research Question
Methodological validation requires:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and piperazine-thioacetyl connectivity.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight verification.
- X-ray Crystallography : To resolve ambiguities in stereochemistry or bond angles (if crystals are obtainable).
- HPLC : Purity assessment (>95% for biological assays) .
How can researchers optimize reaction yields during synthesis while minimizing by-products?
Advanced Research Question
Optimization Strategies :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Catalyst Use : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactivity.
- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) reduces side reactions.
- In-Situ Monitoring : TLC or HPLC to track reaction progress and terminate at optimal conversion .
How should conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?
Advanced Research Question
Resolution Methods :
- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) with IR for functional group confirmation.
- Computational Validation : DFT calculations to predict NMR chemical shifts and compare with experimental data.
- Isotopic Labeling : Use deuterated analogs to clarify ambiguous proton environments .
What structure-activity relationship (SAR) insights exist for analogs of this compound?
Advanced Research Question
Key SAR Findings :
| Substituent Modification | Biological Impact | Source |
|---|---|---|
| Thioacetyl → Sulfonyl | Reduced kinase inhibition | |
| p-Tolyl → 4-Chlorophenyl | Enhanced cytotoxicity | |
| Piperazine N-alkylation | Improved metabolic stability | |
| These trends highlight the critical role of the thioether linkage and aromatic substituents in target engagement . |
What computational approaches are suitable for predicting binding modes with biological targets?
Advanced Research Question
Methodological Pipeline :
Molecular Docking : AutoDock Vina or Schrödinger Suite to screen against kinase domains (e.g., EGFR, VEGFR2).
MD Simulations : GROMACS for stability assessment of ligand-target complexes over 100 ns.
QSAR Modeling : ML-based models to correlate substituent electronegativity with IC₅₀ values .
How can thermal stability and decomposition profiles be evaluated for formulation studies?
Advanced Research Question
Analytical Protocols :
- TGA : Determine decomposition onset temperature (e.g., >200°C indicates suitability for solid dosages).
- DSC : Identify polymorphic transitions or melting points.
- Accelerated Stability Testing : 40°C/75% RH for 4 weeks to assess degradation under stress .
What are the methodological challenges in comparing this compound with structurally similar analogs?
Advanced Research Question
Challenges and Solutions :
- Stereochemical Complexity : Use X-ray or NOESY to resolve 3D conformations.
- Bioassay Variability : Standardize assays (e.g., fixed ATP concentrations in kinase inhibition studies).
- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., staurosporine) .
How can researchers identify and validate biological targets for this compound?
Advanced Research Question
Experimental Workflow :
Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler®).
SPR/ITC : Quantify binding kinetics (ka, kd) for high-affinity targets.
Cellular Assays : Measure downstream effects (e.g., phosphorylation inhibition via Western blot) .
What strategies mitigate instability under physiological pH or oxidative conditions?
Advanced Research Question
Stabilization Approaches :
- Prodrug Design : Mask labile groups (e.g., ester → carboxylic acid).
- Excipient Screening : Cyclodextrins or liposomal encapsulation to enhance solubility and protection.
- pH Buffering : Use citrate-phosphate buffers (pH 6.5–7.4) during in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
